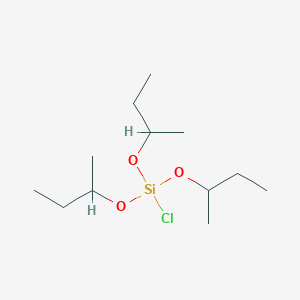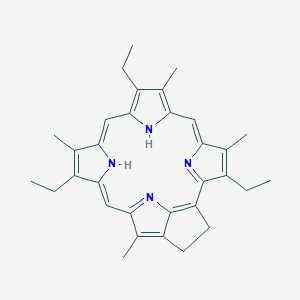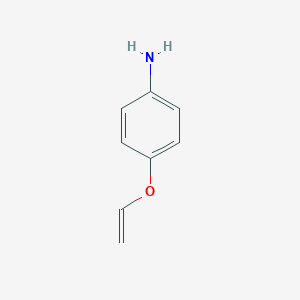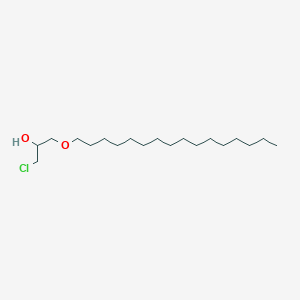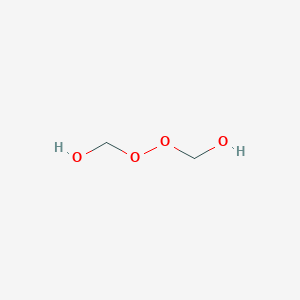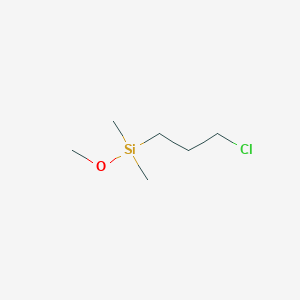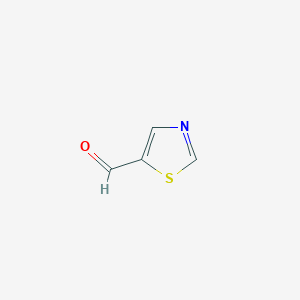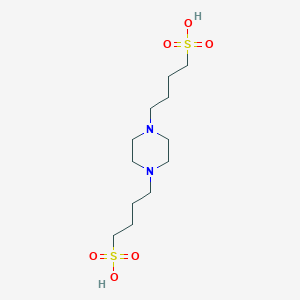
4,4'-(哌嗪-1,4-二基)双(丁烷-1-磺酸)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) (abbreviated as PBBS) is an important organic compound used in many different scientific research applications. PBBS is a white, crystalline solid with a molecular formula of C10H18N2O6S2 and a molecular weight of 330.37 g/mol. It is soluble in water, methanol, and ethanol, and has a melting point of 140°C. PBBS is a strong acid and is used as a buffering agent in biochemical and physiological studies.
科学研究应用
新型单-和双[噻吩并吡啶]的前体
PIPBS 已被用作合成新型单-和双[噻吩并吡啶]的通用前体。 这些化合物因其多种药理活性而受到广泛关注,包括抗癌、抗病毒、抗炎、抗菌、抗糖尿病和成骨抗增殖活性 .
噻吩并[2,3-b]吡啶衍生物的合成
噻吩并[2,3-b]吡啶衍生物因其多种药理活性而在药物化学中占据独特地位。 PIPBS 已被用于这些衍生物的合成 .
N-芳基羧酰胺的合成
N-芳基羧酰胺具有广泛的生物活性,包括抗肿瘤、驱虫、解痉、抗真菌、抗菌、杀虫和除草特性。 PIPBS 已被用于这些化合物的合成 .
乙酰胺衍生物的合成
乙酰胺衍生物具有潜在的治疗应用,如抗炎、抗癌、镇痛、抗菌、抗惊厥、抗结核剂和抗COVID-19 剂。 PIPBS 已被用于这些化合物的合成 .
哌嗪衍生物的合成
据报道,哌嗪衍生物具有抗菌、抗结核、抗癌、抗病毒、抗炎、抗精神病、抗阿尔茨海默病、抗真菌、抗糖尿病,以及镇痛、抗惊厥和抗疟疾特性。 PIPBS 已被用于这些化合物的合成 .
3H-1,2-二噻唑-3-酮的合成
3H-1,2-二噻唑-3-酮的特点是多种类型的生物作用,特别是预防癌症。 PIPBS 已被用于这些化合物的合成 .
作用机制
The mechanism of action for “4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” is not specified in the search results. As a reference standard for pharmaceutical testing , it may be used to calibrate instruments or validate analytical methods, rather than having a specific biological mechanism of action.
属性
IUPAC Name |
4-[4-(4-sulfobutyl)piperazin-1-yl]butane-1-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O6S2/c15-21(16,17)11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-22(18,19)20/h1-12H2,(H,15,16,17)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCXLYATNJKYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617197 |
Source


|
| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16045-14-0 |
Source


|
| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of the Salmonella Pathogenicity Island-2 (SPI-2) Type III Secretion System (T3SS) in Salmonella infection?
A1: The SPI-2 T3SS is crucial for Salmonella's survival and replication within host cells [, , , ]. It becomes active after the bacteria are engulfed by host cells and are residing within a membrane-bound compartment called the Salmonella-containing vacuole (SCV).
Q2: How does the SPI-2 T3SS contribute to Salmonella's virulence?
A2: The SPI-2 T3SS injects effector proteins directly into the host cell cytoplasm [, ]. These effectors interfere with various host cell functions, including: * Immune evasion: Preventing fusion of the SCV with lysosomes, thus avoiding bacterial degradation [, , ]. * Nutrient acquisition: Manipulating host cell trafficking pathways to obtain nutrients [, ]. * Modulating host cell signaling: Interfering with cell signaling cascades involved in immune responses [, ].
Q3: When is the SPI-2 T3SS expressed during infection?
A3: The SPI-2 T3SS is induced intracellularly, after Salmonella has been internalized by host cells []. This contrasts with the SPI-1 T3SS, which is activated upon initial contact with the host cell.
Q4: How does Salmonella regulate the expression of the SPI-2 T3SS?
A4: Multiple regulatory systems control SPI-2 T3SS expression, including the two-component systems SsrAB and EnvR/OmpZ, as well as the PhoP/PhoQ system []. These systems respond to environmental cues within the host cell, such as low pH and nutrient availability, to activate SPI-2 gene expression.
Q5: What is the function of the PipB effector protein?
A5: PipB is a Salmonella effector protein translocated by the SPI-2 T3SS [, , ]. It localizes to the SCV and Salmonella-induced filaments (SIF), which are tubular extensions originating from the SCV []. PipB's functions include:
* **Modulating host cell membrane trafficking:** PipB interacts with host cell proteins involved in membrane trafficking [, ].* **Promoting Salmonella survival within macrophages:** PipB contributes to Salmonella's ability to survive and replicate inside macrophages, a key immune cell type [].Q6: Does PipB have a role in SIF formation?
A6: While PipB localizes to SIF, it does not appear to be essential for their formation []. Other SPI-2 T3SS effector proteins, such as SifA, are crucial for SIF biogenesis.
Q7: What are the differences between PipB and PipB2?
A7: PipB2 is another SPI-2 T3SS effector protein with sequence similarity to PipB [, ]. Despite this similarity, PipB2 exhibits distinct localization patterns and functions compared to PipB:
* **Localization:** PipB2 localizes to the SCV, SIF, and peripheral vesicles in epithelial cells, while PipB primarily localizes to the SCV and SIF [, ].* **Function:** PipB2 plays a role in the centrifugal extension of SIF along microtubules and can influence LE/Lys compartment distribution []. This activity is distinct from PipB's functions.Q8: How does PipB interact with host cell membranes?
A8: PipB, along with PipB2, associates with host cell membranes and exhibits resistance to extraction by high salt, high pH, and to a significant extent, non-ionic detergent [, ]. This suggests a strong interaction with membrane components.
Q9: Are PipB and PipB2 found in all Salmonella species?
A9: While SigD/SopB, another SPI-5 encoded effector, is present in all Salmonella species, PipB is not found in Salmonella bongori, which also lacks a functional SPI-2 T3SS []. This suggests that PipB might be specific to certain Salmonella lineages and may have evolved later than SigD/SopB.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
